
N-(2-azidoacetyl)glycine DCHA salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-azidoacetyl)glycine DCHA salt: is a compound with the molecular formula C4H6N4O3·C12H23N and a molecular weight of 339.40 g/mol . azido diglycine dicyclohexylamine salt and appears as a white crystalline powder. This compound is primarily used in research and industrial applications, particularly in the field of amino acid synthesis and modification.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-azidoacetyl)glycine DCHA salt typically involves the reaction of glycine with azidoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the azido group. The resulting product is then purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-azidoacetyl)glycine DCHA salt undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted glycine derivatives.
Applications De Recherche Scientifique
N-(2-azidoacetyl)glycine DCHA salt has several applications in scientific research:
Chemistry: Used in the synthesis of modified amino acids and peptides.
Biology: Employed in labeling and tracking studies due to its azido group, which can participate in click chemistry reactions.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-azidoacetyl)glycine DCHA salt involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry. This reactivity makes it useful for labeling and tracking molecules in biological systems . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being labeled or modified .
Comparaison Avec Des Composés Similaires
- N-(2-azidoacetyl)alanine DCHA salt
- N-(2-azidoacetyl)valine DCHA salt
- N-(2-azidoacetyl)leucine DCHA salt
Comparison: N-(2-azidoacetyl)glycine DCHA salt is unique due to its simple structure and the presence of the azido group, which imparts high reactivity. Compared to other azidoacetyl amino acids, it is more versatile in click chemistry applications due to the smaller size and lower steric hindrance of the glycine residue . This makes it particularly useful in applications where minimal interference with the biological system is desired .
Propriétés
Formule moléculaire |
C16H29N5O3 |
|---|---|
Poids moléculaire |
339.43 g/mol |
Nom IUPAC |
2-[(2-azidoacetyl)amino]acetic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C4H6N4O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-8-7-1-3(9)6-2-4(10)11/h11-13H,1-10H2;1-2H2,(H,6,9)(H,10,11) |
Clé InChI |
URKIOVJESPPVFO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2CCCCC2.C(C(=O)O)NC(=O)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



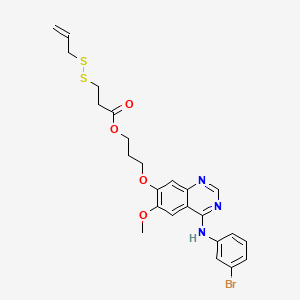
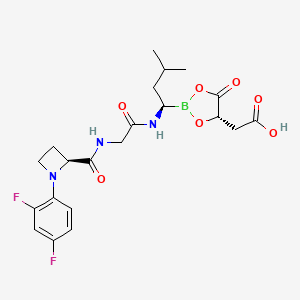
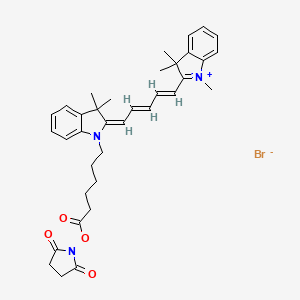

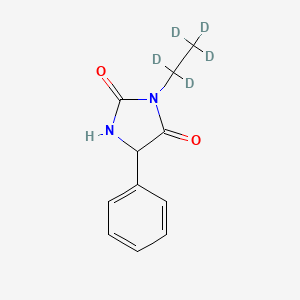

![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12390140.png)

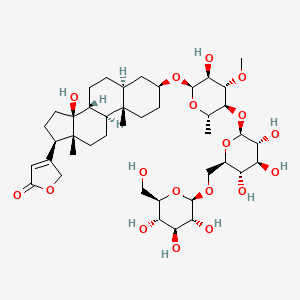


![1-(4-bromobenzoyl)-N-[2-(1H-indol-3-yl)ethyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B12390169.png)

